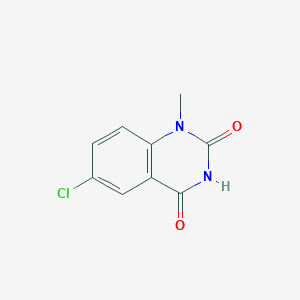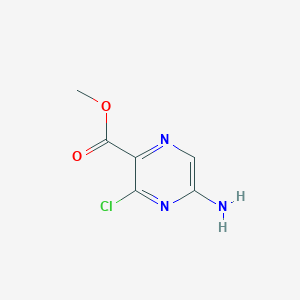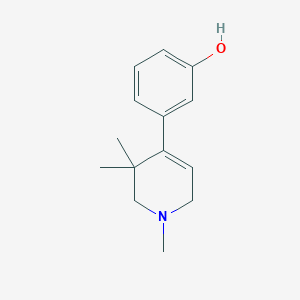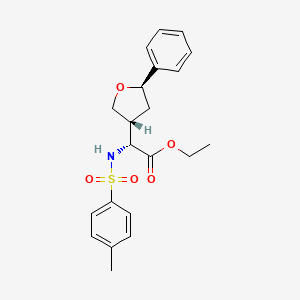
Ethyl (R)-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ®-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate is a complex organic compound with a unique structure that includes a sulfonamide group, a tetrahydrofuran ring, and an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate typically involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of the sulfonamide group. Common synthetic routes may involve:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: This step often involves the reaction of an amine with a sulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the intermediate compound with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ®-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Ethyl ®-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl ®-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrahydrofuran ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate
- Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethylpropoxy)-cyclohex-1-ene-1-carboxylate
Uniqueness
Ethyl ®-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate is unique due to its combination of a sulfonamide group and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C21H25NO5S |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
ethyl (2R)-2-[(4-methylphenyl)sulfonylamino]-2-[(3R,5R)-5-phenyloxolan-3-yl]acetate |
InChI |
InChI=1S/C21H25NO5S/c1-3-26-21(23)20(22-28(24,25)18-11-9-15(2)10-12-18)17-13-19(27-14-17)16-7-5-4-6-8-16/h4-12,17,19-20,22H,3,13-14H2,1-2H3/t17-,19+,20+/m0/s1 |
Clave InChI |
AYSKCERNBBQLOZ-DFQSSKMNSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]([C@H]1C[C@@H](OC1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
SMILES canónico |
CCOC(=O)C(C1CC(OC1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine](/img/structure/B13030128.png)
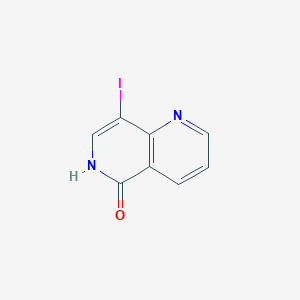
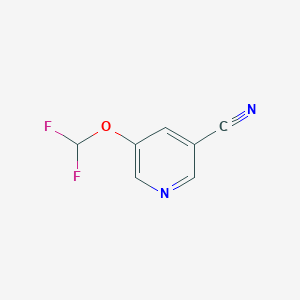
![Benzo[b]thiophene-4-carboximidamide hydrochloride](/img/structure/B13030145.png)
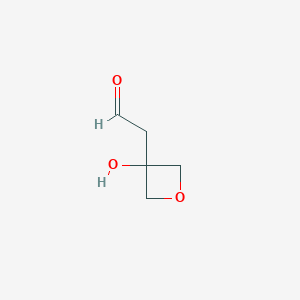
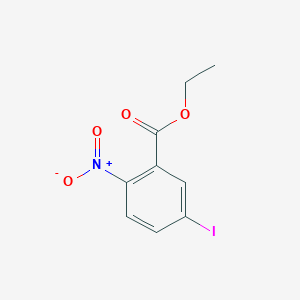
![Methyl 1-cyclobutyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate](/img/structure/B13030162.png)
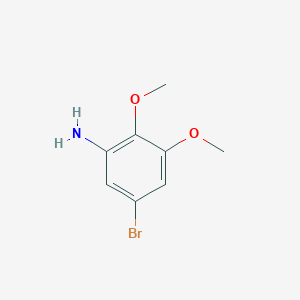
![Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13030180.png)

